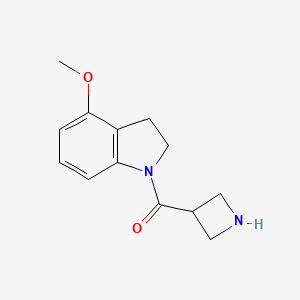
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. The presence of the methoxyindole moiety contributes to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound Structure | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.64 - 33.62 | |
| 4-(2-chlorophenyl)-3-methoxyazetidin-2-one | MDA-MB-231 (Breast Cancer) | Nanomolar |
These results indicate that azetidine derivatives can inhibit cell growth and induce apoptosis, making them promising candidates for further development as anticancer agents.
Antiviral Activity
In addition to its anticancer properties, azetidin derivatives have shown antiviral activity. A study highlighted that certain azetidinone compounds exhibited moderate inhibitory effects against human coronaviruses and influenza viruses. Specifically, the compound trans-11f demonstrated an EC50 value of 45 µM against human coronavirus 229E, indicating its potential as an antiviral agent:
The mechanism through which azetidin derivatives exert their biological effects often involves interaction with specific molecular targets within cancer cells or viral pathogens. For example, compounds may inhibit key enzymes or proteins involved in cell proliferation or viral replication.
Case Studies and Research Findings
Several case studies have provided insight into the efficacy of azetidin derivatives:
- Study on Antiproliferative Effects : A series of azetidinones were synthesized and tested against multiple cancer cell lines, revealing dose-dependent inhibition of cell growth with some compounds showing IC50 values comparable to established chemotherapeutics like Cisplatin .
- Antiviral Efficacy : Research indicated that certain azetidinone analogs could inhibit viral replication effectively without adversely affecting normal cell morphology, suggesting a selective action that minimizes toxicity .
Propiedades
IUPAC Name |
azetidin-3-yl-(4-methoxy-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-4-2-3-11-10(12)5-6-15(11)13(16)9-7-14-8-9/h2-4,9,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYFYXDUYMPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















